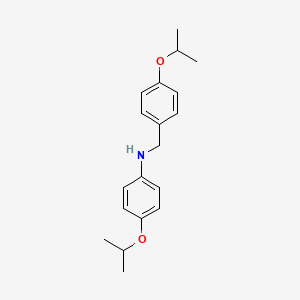
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . It is characterized by the presence of isopropoxy groups attached to both the benzyl and aniline moieties, making it a unique compound in the field of organic chemistry .
Preparation Methods
The synthesis of 4-Isopropoxy-N-(4-isopropoxybenzyl)aniline typically involves the reaction of 4-isopropoxyaniline with 4-isopropoxybenzyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, including modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline can be compared with other similar compounds such as:
4-Isopropoxy-N-(4-isopropylbenzyl)aniline: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group on the benzyl moiety.
4-Isopropoxy-N-(4-methoxybenzyl)aniline: This compound has a methoxy group instead of an isopropoxy group on the benzyl moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)21-18-9-5-16(6-10-18)13-20-17-7-11-19(12-8-17)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSBJUPDPDSFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
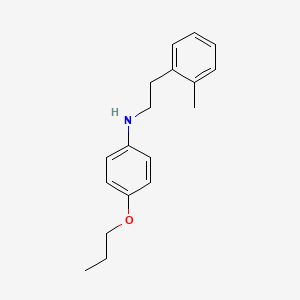
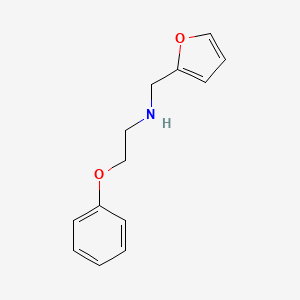

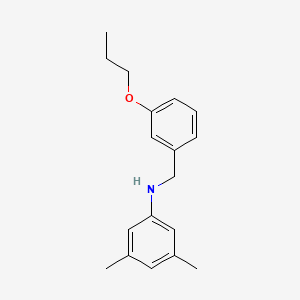
![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)


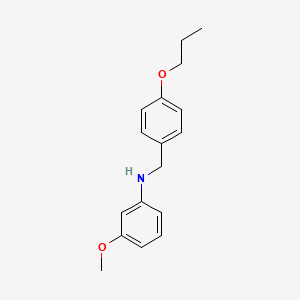
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)
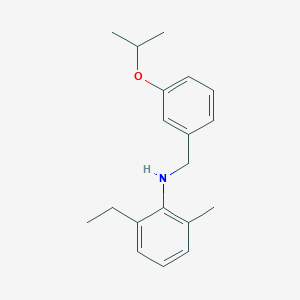
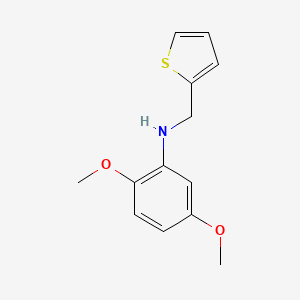
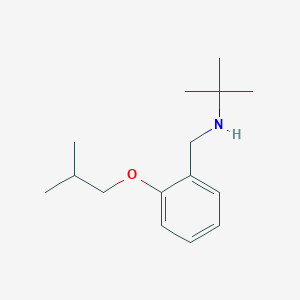
![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
